7-Benzyl-10-(2-methylbenzyl)-2,3,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[4,3-d]pyrimidin-5(10H)-one, commonly referred to as TIC10 or ONC201, is a small molecule belonging to the imipridone family. [] It has gained significant attention in scientific research due to its selective anti-tumor activity. [] TIC10 is considered a first-in-class TRAIL-inducing compound, effectively activating the TRAIL pathway, an endogenous tumor suppressor mechanism, to promote apoptosis in cancer cells. []
TIC10 isomer, also known as ONC201, is a small molecule that serves as a transcriptional inducer of tumor necrosis factor-related apoptosis-inducing ligand, commonly referred to as TRAIL. This compound has garnered attention for its potential in cancer therapy due to its unique angular structure and ability to selectively induce apoptosis in cancer cells while sparing normal cells. The chemical formula for TIC10 isomer is , and it has a CAS number of 41276-02-2. Its stability and bioavailability enhance its therapeutic prospects, particularly in oncology and related fields .
The synthesis of TIC10 isomer involves several critical steps, typically starting with the formation of key intermediates followed by cyclization reactions. The process can vary depending on the specific synthetic route employed. A notable synthesis method includes:
Research indicates that the angular structure of TIC10 isomer distinguishes it from its linear counterpart, which lacks the desired anticancer activity. Chemists have utilized techniques such as nuclear magnetic resonance and X-ray crystallography to confirm the correct structure and ensure the compound's efficacy in inducing TRAIL expression .
TIC10 isomer features an angular imidazolinopyrimidinone configuration. This structural distinction plays a crucial role in its biological activity, particularly in its ability to induce TRAIL expression.
The molecular structure can be represented as follows:
The structural analysis confirms that TIC10 isomer has distinct characteristics that facilitate its function as an anti-cancer agent .
TIC10 isomer primarily engages in reactions that lead to the upregulation of TRAIL expression in cancer cells. This process involves modulating various signaling pathways critical for cell survival and apoptosis.
The compound activates caspase-dependent pathways leading to apoptosis. It has been shown to interact with multiple cellular targets, enhancing TRAIL receptor expression on tumor cells and increasing their susceptibility to TRAIL-mediated cell death .
The mechanism by which TIC10 isomer exerts its effects involves several key processes:
Studies have shown that TIC10-mediated induction of TRAIL occurs independently of p53 pathways, making it effective against various solid tumors resistant to conventional therapies .
Relevant analytical techniques such as infrared spectroscopy have been employed to characterize functional groups present in TIC10 isomer, confirming its chemical integrity .
TIC10 isomer has several promising applications primarily in cancer therapy due to its ability to induce TRAIL and promote apoptosis selectively in malignant cells. Its unique properties allow it to cross the blood-brain barrier effectively, making it a candidate for treating brain tumors alongside other cancers. Ongoing research continues to explore its potential use in combination therapies aimed at enhancing the efficacy of existing treatments .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2